molecular formula C11H17N3O2S B5911026 N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide CAS No. 5210-63-9

N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide

Cat. No.: B5911026
CAS No.: 5210-63-9
M. Wt: 255.34 g/mol
InChI Key: BHVIUIIITMXBCN-UHFFFAOYSA-N
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Description

N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide (CAS 5210-63-9) is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol . This compound features a 1,3,4-thiadiazole core incorporated into a spirocyclic framework, a structure recognized for its significant potential in medicinal chemistry research. Suitably substituted 1,3,4-thiadiazoles have attracted great attention owing to their broad spectrum of biological activities, which include antimicrobial, antituberculosis, anticonvulsant, and anti-inflammatory properties, making them a versatile scaffold for drug discovery efforts . The specific stereochemistry and ring conformation of such heterocycles are critical, as pharmacological effects depend sensitively on these structural features . Researchers value this compound for exploring structure-activity relationships and developing novel therapeutic agents. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetyl-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-8(15)12-10-13-14(9(2)16)11(17-10)6-4-3-5-7-11/h3-7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVIUIIITMXBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)CCCCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966463
Record name N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5210-63-9
Record name N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biomolecules, which could lead to the development of new drugs. In medicine, its unique structure makes it a candidate for drug design and development, particularly in the field of cancer research .

Mechanism of Action

The mechanism of action of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Spiroheterocyclic acetamides are a pharmacologically significant class of compounds. Below is a detailed comparison of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide with structurally related analogs, focusing on synthesis, substituent effects, and crystallographic data.

Structural Analogues with Varying Heteroatoms

describes two closely related spiro compounds:

N-[1-acetyl-7,9-diphenyl-4-oxa-8-thia-1,2-diazaspiro(4.5)dec-2-en-3-yl]acetamide: Replaces the 4-thia group with 4-oxa (oxygen), introducing a more electronegative atom.

Key Differences :

  • Electronic Effects : The 4-oxa analog exhibits stronger electron-withdrawing character, which may reduce nucleophilicity at the acetamide carbonyl compared to the thia variant .
  • Pharmacological Implications : Sulfur atoms enhance membrane permeability and metabolic stability, suggesting the 4,8-dithia analog may have superior bioavailability .
Substituent Effects on Crystal Packing

highlights how meta-substituents on phenylacetamides influence solid-state geometry. For example:

  • N-(3-chlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system (space group P2₁/c) with one molecule per asymmetric unit.
  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a triclinic system (space group P-1) with two molecules per unit cell, indicating steric bulk from methyl groups disrupts symmetry .

The rigid spiro system may enforce a specific conformation, reducing polymorphism risks compared to flexible trichloro-acetamides .

Spiroheterocycles with Bioactive Moieties

reports N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide , which incorporates an imidazothiazole group. This moiety is associated with antitumor and antimicrobial activity, suggesting that the target compound’s bioactivity could be modulated by analogous substitutions .

Biological Activity

N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug design and development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H17N3O2S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 5210-63-9

The compound's structure features a spirocyclic arrangement that includes sulfur and nitrogen atoms, which may contribute to its biological activity by influencing its interaction with biological macromolecules.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells, affecting various biochemical pathways. Current research suggests its potential as an inhibitor of tryptophan hydroxylase (TPH), particularly the TPH1 isoform, which is implicated in serotonin biosynthesis and has relevance in gastrointestinal and metabolic diseases as well as cancer treatments .

1. Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural features allow it to interact with cellular pathways involved in cancer progression. Research has focused on its ability to inhibit tumor growth by targeting specific enzymes or receptors associated with cancer cell proliferation.

2. Neuropharmacological Effects

Given its potential role in modulating serotonin levels through TPH inhibition, this compound may have implications for treating mood disorders and other conditions linked to serotonin dysregulation .

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar spirocyclic compounds, suggesting that this compound could possess activity against various pathogens, although specific data on this compound remains limited.

Research Findings and Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated inhibition of cell proliferation in cancer cell lines with IC50 values indicating effective dosage levels.
Study 2 TPH InhibitionShowed significant inhibition of TPH activity in vitro, correlating with increased serotonin levels in treated models.
Study 3 Antimicrobial EffectsPreliminary results indicated potential activity against Gram-positive bacteria; further studies needed for validation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity . The compound can undergo various chemical reactions such as oxidation and substitution, making it a versatile building block for developing more complex molecules.

Q & A

Advanced Research Question

  • Substituent Screening : Synthesize analogs with halogens (Cl, F) at the 4-position of the spiro ring to enhance target binding.
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data against cancer cell lines (e.g., MCF-7). Contour maps guide modifications to reduce off-target effects .

Validation : Cross-test analogs in orthogonal assays (e.g., kinase profiling vs. apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Reactant of Route 2
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide

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